molecular formula C6H10ClN3O B1436126 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride CAS No. 2126161-03-1

3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride

Cat. No. B1436126
M. Wt: 175.61 g/mol
InChI Key: JKIHKSJIZCWVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Structure : It contains a pyrrolidine ring fused with an oxadiazole ring, and the nitrogen atom in the pyrrolidine ring is substituted with a 3-pyrrolidinol group .

Synthesis Analysis

The synthesis of this compound involves the construction of the pyrrolidine-oxadiazole scaffold. Various synthetic strategies can be employed, including ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings (e.g., proline derivatives) . Specific reaction conditions and synthetic pathways would need to be explored in relevant literature.


Molecular Structure Analysis

The molecular structure of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride consists of a five-membered pyrrolidine ring fused with a 1,2,4-oxadiazole ring. The presence of the pyrrolidine ring contributes to its stereochemistry, and the non-planarity of the ring allows for increased three-dimensional coverage .

Scientific Research Applications

Antimicrobial Activity

3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole derivatives have been synthesized and studied for their antimicrobial properties. For instance, derivatives containing piperidine or pyrrolidine rings have exhibited strong antimicrobial activity, indicating their potential as bases for developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016). Similarly, the synthesis and antimicrobial activity of these derivatives have been a focus of study, highlighting their structure-activity relationship and potential therapeutic applications (Krolenko, Vlasov, & Zhuravel, 2016).

Anticancer Activity

The potential anticancer properties of 1,2,4-oxadiazole derivatives, including those with pyrrolidine substituents, have been explored in various studies. Research indicates that these compounds can act as apoptosis inducers and possess activity against cancer cell lines, making them promising candidates for anticancer drug development (Zhang et al., 2005). Further, substituted 1,3,4-oxadiazolyl tetrahydropyridines have been synthesized and evaluated for their anticancer activities, underlining the importance of the tetrahydropyridine (THP) moiety in enhancing biological activity (Redda & Gangapuram, 2007).

Tuberculostatic Activity

The synthesis and evaluation of 1,2,4-oxadiazole derivatives for tuberculostatic activity have also been reported, with some compounds demonstrating potential efficacy against Mycobacterium tuberculosis. This suggests their possible use in the treatment of tuberculosis, offering a new avenue for the development of anti-TB drugs (Foks et al., 2004).

properties

IUPAC Name

3-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-2-7-3-5(1)6-8-4-10-9-6;/h4-5,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIHKSJIZCWVLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NOC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 2
3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 3
3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 4
3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 5
3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 6
3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride

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